3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
CAS No.: 902507-25-9
Cat. No.: VC7122772
Molecular Formula: C25H18FNO4
Molecular Weight: 415.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902507-25-9 |
|---|---|
| Molecular Formula | C25H18FNO4 |
| Molecular Weight | 415.42 |
| IUPAC Name | 3-(1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
| Standard InChI | InChI=1S/C25H18FNO4/c1-15-5-7-21-19(9-15)25(29)20(13-27(21)12-16-3-2-4-18(26)10-16)24(28)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 |
| Standard InChI Key | ASOCOXKYAHFXPK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F |
Introduction
Potential Biological Activities
Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a benzodioxole group and a fluorinated phenyl moiety could potentially enhance these activities by improving the compound's ability to interact with biological targets.
Antimicrobial Activity
Quinolines have been explored as antimicrobial agents due to their ability to inhibit bacterial growth. The addition of fluorine can enhance lipophilicity, potentially increasing the compound's ability to penetrate bacterial membranes.
Anticancer Activity
Quinoline derivatives have shown promise in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells. The benzodioxole group might contribute to increased bioavailability and interaction with cancer-related targets.
Antiviral Activity
Some quinolines exhibit antiviral properties by interfering with viral replication mechanisms. The specific structural features of this compound could potentially enhance its antiviral efficacy.
Synthesis and Characterization
The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the compound.
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